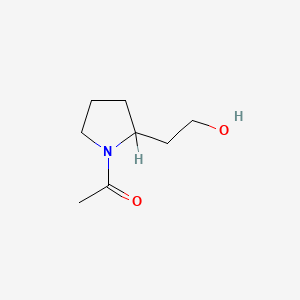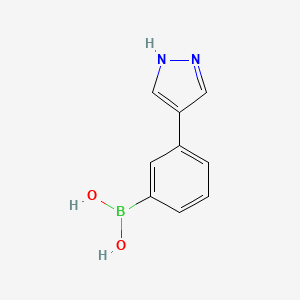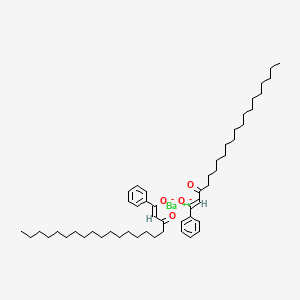
1-Phenylicosane-1,3-dione, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylicosane-1,3-dione, barium salt is a chemical compound with the molecular formula C26H42O2Ba. It is known for its applications in various fields, including chemistry and industry. This compound is a derivative of 1-Phenylicosane-1,3-dione, where barium is introduced to form a salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylicosane-1,3-dione, barium salt typically involves the following steps:
Starting Materials: The synthesis begins with 1-Phenylicosane-1,3-dione.
Reaction with Barium: The compound is then reacted with a barium source, such as barium hydroxide or barium chloride, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as methanol or dichloromethane, at a specific temperature and pH to ensure the formation of the barium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Bulk Reactors: Using bulk reactors to mix the starting materials and barium source.
Purification: The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenylicosane-1,3-dione, barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Phenylicosane-1,3-dione, barium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Phenylicosane-1,3-dione, barium salt involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenylicosane-1,3-dione: The parent compound without the barium salt.
1-Phenylicosane-1,3-dione, calcium salt: A similar compound where calcium is used instead of barium.
1-Phenylicosane-1,3-dione, magnesium salt: Another similar compound with magnesium.
Uniqueness
1-Phenylicosane-1,3-dione, barium salt is unique due to its specific interactions with barium, which can influence its chemical properties and reactivity. The presence of barium can enhance certain applications, such as catalysis and industrial processes, making it distinct from its analogs .
Properties
CAS No. |
83581-80-0 |
|---|---|
Molecular Formula |
C52H82BaO4 |
Molecular Weight |
908.5 g/mol |
IUPAC Name |
barium(2+);(Z)-3-oxo-1-phenylicos-1-en-1-olate |
InChI |
InChI=1S/2C26H42O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)23-26(28)24-20-17-16-18-21-24;/h2*16-18,20-21,23,28H,2-15,19,22H2,1H3;/q;;+2/p-2/b2*26-23-; |
InChI Key |
YWUPXQAIIWTHAZ-WNWKWAFMSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)/C=C(\[O-])/C1=CC=CC=C1.CCCCCCCCCCCCCCCCCC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Ba+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C=C(C1=CC=CC=C1)[O-].CCCCCCCCCCCCCCCCCC(=O)C=C(C1=CC=CC=C1)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



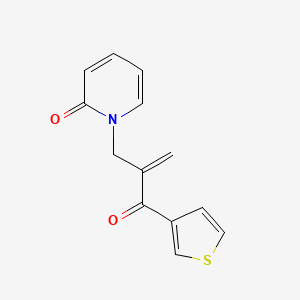
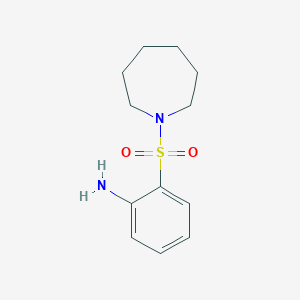
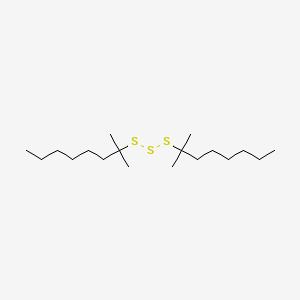
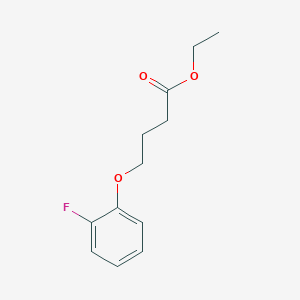


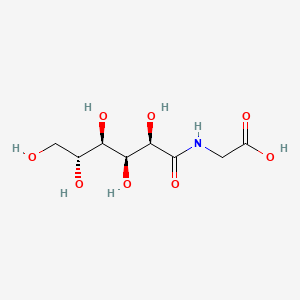
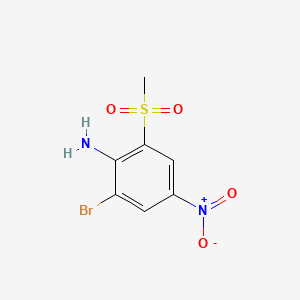
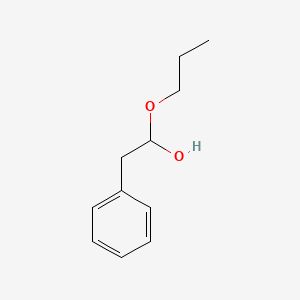
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)

